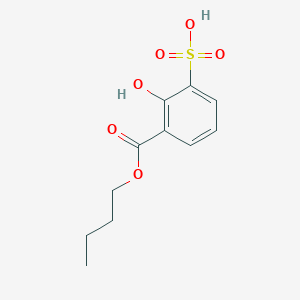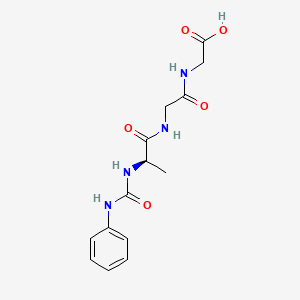
N-(Phenylcarbamoyl)-D-alanylglycylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Phenylcarbamoyl)-D-alanylglycylglycine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenylcarbamoyl group attached to a peptide backbone consisting of D-alanine, glycine, and another glycine residue.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylcarbamoyl)-D-alanylglycylglycine typically involves the following steps:
Formation of Phenylcarbamoyl Chloride: This is achieved by reacting phenyl isocyanate with thionyl chloride under anhydrous conditions.
Peptide Coupling: The phenylcarbamoyl chloride is then reacted with a protected D-alanylglycylglycine peptide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like N,N-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of protecting groups under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity.
化学反应分析
Types of Reactions
N-(Phenylcarbamoyl)-D-alanylglycylglycine can undergo various chemical reactions, including:
Oxidation: The phenylcarbamoyl group can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the phenylcarbamoyl group can yield aniline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylcarbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted phenylcarbamoyl derivatives.
科学研究应用
N-(Phenylcarbamoyl)-D-alanylglycylglycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug delivery agent.
Industry: Utilized in the development of novel materials and as a component in the formulation of specialty chemicals.
作用机制
The mechanism of action of N-(Phenylcarbamoyl)-D-alanylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, thereby inhibiting their activity. Additionally, the peptide backbone can interact with cellular membranes, influencing cell signaling pathways.
相似化合物的比较
Similar Compounds
N-(Phenylcarbamoyl)benzenesulfonamide: Known for its role as an NLRP3 inflammasome inhibitor.
N-(Phenylcarbamoyl)ethylenediamine: Used as a thermal stabilizer for poly(vinyl chloride).
Uniqueness
N-(Phenylcarbamoyl)-D-alanylglycylglycine is unique due to its specific peptide structure, which imparts distinct biological and chemical properties. Unlike other phenylcarbamoyl derivatives, this compound’s peptide backbone allows for diverse interactions with biological targets, making it a versatile tool in research and potential therapeutic applications.
属性
CAS 编号 |
827613-22-9 |
|---|---|
分子式 |
C14H18N4O5 |
分子量 |
322.32 g/mol |
IUPAC 名称 |
2-[[2-[[(2R)-2-(phenylcarbamoylamino)propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H18N4O5/c1-9(13(22)16-7-11(19)15-8-12(20)21)17-14(23)18-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,19)(H,16,22)(H,20,21)(H2,17,18,23)/t9-/m1/s1 |
InChI 键 |
CJDFPGZUZHQOID-SECBINFHSA-N |
手性 SMILES |
C[C@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)NC1=CC=CC=C1 |
规范 SMILES |
CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid](/img/structure/B14220335.png)
![Pyrido[2,3-f][1,2,3]benzotriazin-10(9H)-one, 9-hydroxy-](/img/structure/B14220337.png)
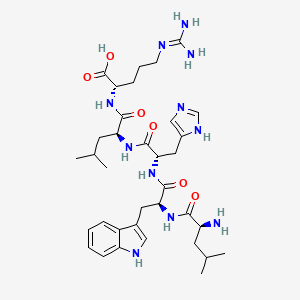
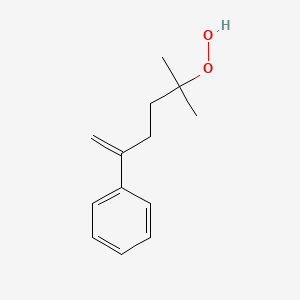
![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)

![[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene](/img/structure/B14220361.png)
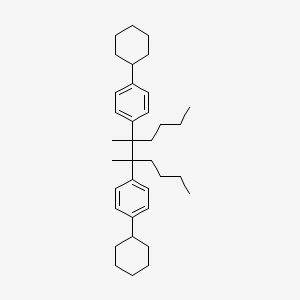

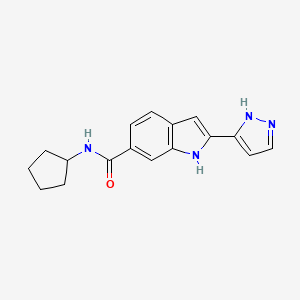
![2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14220381.png)
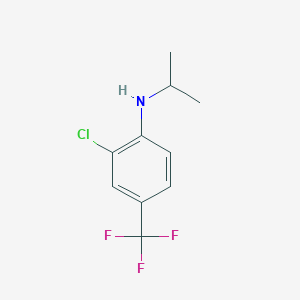
![Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14220392.png)
